2-(4-(1,1-Difluoroethyl)phenyl)thiophene
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Overview
Description
2-(4-(1,1-Difluoroethyl)phenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring . Another method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs multicomponent reactions and catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of thiophene rings with various substituents .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,1-Difluoroethyl)phenyl)thiophene undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Common Reagents and Conditions
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include thiophene 1,1-dioxides, hydrogenated thiophene derivatives, and various substituted thiophenes .
Scientific Research Applications
2-(4-(1,1-Difluoroethyl)phenyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(1,1-Difluoroethyl)phenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene-based NSAIDs inhibit cyclooxygenase enzymes, reducing inflammation . In organic electronics, the compound’s electronic properties facilitate charge transport in devices like OLEDs and OFETs .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Uniqueness
2-(4-(1,1-Difluoroethyl)phenyl)thiophene is unique due to the presence of the difluoroethyl group, which can enhance its chemical stability and biological activity. The difluoroethyl group can also influence the compound’s electronic properties, making it suitable for specific applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C12H10F2S |
---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
2-[4-(1,1-difluoroethyl)phenyl]thiophene |
InChI |
InChI=1S/C12H10F2S/c1-12(13,14)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 |
InChI Key |
XBARGRHPEUYJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CS2)(F)F |
Origin of Product |
United States |
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